molecular formula C9H8BrN3O B1274340 5-amino-2-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 16883-20-8

5-amino-2-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B1274340
CAS RN: 16883-20-8
M. Wt: 254.08 g/mol
InChI Key: WCLWGEVFZLAJBP-UHFFFAOYSA-N
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Description

The compound 5-amino-2-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one is a derivative of the pyrazolone family, which is known for its diverse biological activities and applications in medicinal chemistry. The pyrazolone ring is a common motif in various pharmaceuticals and organic compounds with potential antimicrobial and anticancer properties . The presence of a bromophenyl group suggests potential for further chemical modifications, as bromine is a good leaving group in substitution reactions .

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves multistep reactions, starting from simple precursors. For instance, the synthesis of related 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a novel route starting from potassium tricyanomethanide and features a selective Sandmeyer reaction . Although the exact synthesis of 5-amino-2-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing brominated intermediates and cyclocondensation reactions .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives has been extensively studied using X-ray diffraction methods. For example, the crystal and molecular structure of a similar compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, revealed intramolecular hydrogen bonding and a packing structure stabilized by hydrogen bonds . These structural features are crucial for the stability and reactivity of the compound.

Chemical Reactions Analysis

Pyrazolone derivatives can undergo various chemical reactions due to their reactive functional groups. Schiff base formation is a common reaction, as seen in the synthesis of E-4-{[(5-bromothiophen-2-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one . Additionally, brominated pyrazoles can be precursors to various substituted pyrazoles through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. Vibrational and electronic absorption spectral studies provide insights into the bonding features and electronic properties of these compounds . For instance, the first-order hyperpolarizability and related properties indicate the potential for non-linear optical applications. The molecular electrostatic potential analysis helps identify reactive sites, and the band gap energies suggest charge transfer within the molecule .

Scientific Research Applications

Molecular and Crystal Structure Analysis

The molecular and crystal structure of 5-amino-2,4-dihydro-3H-pyrazol-3-one derivatives, including those with bromophenyl groups, have been extensively studied. These compounds exhibit interesting properties due to the pyrazol-3-one ring, leading to significant hydrogen bonding and tautomeric forms in their crystal structure (Kimura, Okabayashi, & Yasuoka, 1984), (Kimura, 1986).

Synthetic Applications

These compounds are also important in synthetic chemistry. For instance, their reactions with activated lactams lead to the formation of cyclic enamines, showcasing their versatility in organic synthesis (Nazarenko, Bova, Polovinko, & Tolmachev, 2008), (Nazarenko et al., 2009).

Vibrational and Electronic Absorption Studies

Vibrational and electronic absorption spectral studies of derivatives including 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole reveal insights into their molecular structure and electronic properties. These studies contribute to understanding the molecular stability and charge transfer within these compounds (Prasad, Chaitanya, Sri, & Veeraiah, 2012).

Antimicrobial and Anticancer Activities

Derivatives of 5-amino-2-(4-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one have shown potential in antimicrobial and anticancer applications. This is evident in studies evaluating their efficacy against various bacterial strains and cancer cell lines, highlighting their therapeutic potential (de Albuquerque et al., 2020), (Shafeeulla et al., 2017).

Fluorescent Assessment

Additionally, fluorescent assessment of certain pyrazoline derivatives, including those with bromophenyl groups, provides valuable information for potential applications in materials science and bioimaging (Ibrahim et al., 2016).

properties

IUPAC Name

5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c10-6-1-3-7(4-2-6)13-9(14)5-8(11)12-13/h1-4H,5H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLWGEVFZLAJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397297
Record name STK367651
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-(4-bromophenyl)-4H-pyrazol-3-one

CAS RN

16883-20-8
Record name STK367651
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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